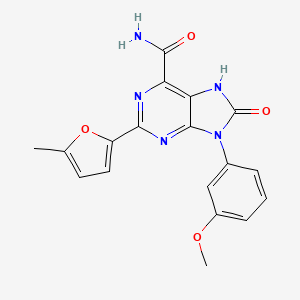
9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C18H15N5O4 and its molecular weight is 365.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. Its unique structure, featuring a methoxyphenyl group and a furan moiety, suggests possible interactions with various biological targets, making it a compound of interest in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C18H15N5O4
- Molecular Weight : 365.35 g/mol
- IUPAC Name : 9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects on various cancer cell lines.
- Antimicrobial Properties : The structural features suggest potential efficacy against bacterial and fungal pathogens.
- Enzyme Inhibition : There is potential for interaction with specific enzymes, which may lead to therapeutic applications.
Anticancer Activity
Research has indicated that compounds similar to this compound can inhibit cancer cell proliferation. For instance, studies have reported IC50 values for related derivatives in various cancer cell lines, suggesting a promising anticancer profile.
Case Study: IC50 Values
In vitro studies have shown the following IC50 values for related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | LNCaP | 10.20 |
| Compound B | T47-D | 1.33 |
| Compound C | PC-3 | 3.29 |
These results highlight the potential of these compounds in targeting specific cancer types and warrant further investigation into their mechanisms of action.
The proposed mechanism of action involves:
- Enzyme Interaction : Binding to specific enzymes or receptors that regulate cellular processes.
- Signal Transduction Modulation : Altering pathways related to cell growth and apoptosis.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
Antimicrobial Activity
The presence of the furan and methoxy groups may enhance the antimicrobial properties of the compound. Studies have suggested that similar purine derivatives possess broad-spectrum activity against various microbial strains.
Research Findings and Future Directions
While preliminary findings are promising, further research is necessary to fully elucidate the biological activity of this compound. Future studies should focus on:
- Comprehensive pharmacological evaluations.
- Detailed studies on the compound's interaction with biological targets.
- Exploration of structure–activity relationships to optimize efficacy.
特性
IUPAC Name |
9-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c1-9-6-7-12(27-9)16-20-13(15(19)24)14-17(22-16)23(18(25)21-14)10-4-3-5-11(8-10)26-2/h3-8H,1-2H3,(H2,19,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBCBIQPSZOTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














